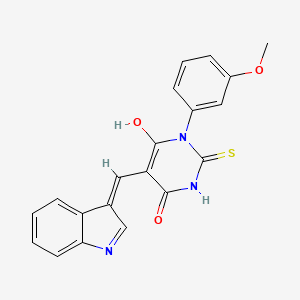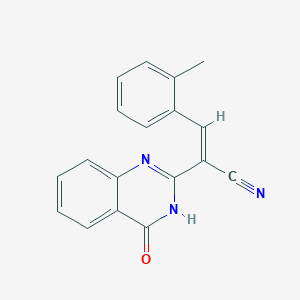
5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as indolylmaleimide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Indolylmaleimide inhibits PKC by binding to the enzyme's catalytic domain, preventing its activation. This leads to the inhibition of downstream signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
Indolylmaleimide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to modulate neurotransmitter release and synaptic plasticity in the brain, making it a potential therapeutic agent for neurological disorders. Additionally, 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide has been shown to modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Indolylmaleimide has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide. Another direction is the investigation of 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of novel drug delivery systems for 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide could potentially enhance its efficacy and reduce its toxicity.
In conclusion, 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its inhibition of PKC has been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. However, further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Indolylmaleimide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways. PKC has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, 5-(1H-indol-3-ylmethylene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dionemide has been investigated as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(3-methylphenyl)-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-5-4-6-14(9-12)21-18(22)17(24-19(21)23)10-13-11-20-16-8-3-2-7-15(13)16/h2-11,22H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKFVTWZEOBHEA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3724957.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3724966.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3724971.png)
![methyl [2-({imino[(4-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3724983.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone](/img/structure/B3724991.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724999.png)

![1-(1,3-benzodioxol-5-ylmethyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3725006.png)
![3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3725021.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3725027.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3725034.png)

![2-hydroxy-5-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3725046.png)
